4-Methoxypyridine-2,3-dicarboxylicacidhydrobromide
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Overview
Description
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide is a chemical compound with the molecular formula C8H8BrNO5 and a molecular weight of 278.05 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrobromide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylpyridine-2,3-dicarboxylic acid .
Scientific Research Applications
4-Methoxypyridine-2,3-dicarboxylic acid hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the second carboxylic acid group and hydrobromide.
Pyridine-2,3-dicarboxylic acid: Similar structure but lacks the methoxy group.
4-Bromopyridine-2,3-dicarboxylic acid: Similar structure but has a bromine atom instead of a methoxy group.
Properties
Molecular Formula |
C8H8BrNO5 |
---|---|
Molecular Weight |
278.06 g/mol |
IUPAC Name |
4-methoxypyridine-2,3-dicarboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H7NO5.BrH/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11;/h2-3H,1H3,(H,10,11)(H,12,13);1H |
InChI Key |
SWWHTDYENGUHNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)C(=O)O.Br |
Origin of Product |
United States |
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